molecular formula C9H20N2O2 B112121 tert-Butyl (4-aminobutan-2-yl)carbamate CAS No. 177489-90-6

tert-Butyl (4-aminobutan-2-yl)carbamate

Cat. No. B112121
CAS RN: 177489-90-6
M. Wt: 188.27 g/mol
InChI Key: JOFFSNZHLGGAJC-UHFFFAOYSA-N
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Description

Tert-butyl (4-aminobutan-2-yl)carbamate (TBC) is an organic compound commonly used in a variety of scientific applications. It is a white, crystalline solid with a molecular weight of 172.22 g/mol and a melting point of 147-149°C. TBC is a derivative of 4-aminobutanoic acid and is an important building block for the synthesis of complex molecules. It is also used as a catalyst in various chemical reactions.

Scientific Research Applications

Crystallography Research

The compound has been used in crystallography research, specifically in the study of new polymorphs . A new polymorph of tert-butyl (2-aminophenyl)carbamate was identified using single crystal X-ray diffraction . The differences between the new structure and the known polymorph were attributed to a combination of space group symmetry, conformational variation, hydrogen bonding network dimensionality, and crystal packing .

Synthetic Chemistry

The compound is a versatile reagent finding many uses in synthetic chemistry . For instance, it has been used as a redox-active ligand, a monomer building block to create conducting polymers, or as a precursor to the synthesis of benzimidazole heterocyclic compounds possessing broad spectrum disease activity .

Anti-Tubercular Compounds

The compound has been used in the synthesis of novel benzimidazoles that could potentially replace the benzoxa-diazoles in some potent anti-tubercular compounds .

Storage and Handling

The compound is stored at room temperature and is sealed in a dry place . It is also kept in a dark place . This information is crucial for laboratories and research institutions that handle and store the compound.

Synthesis of Biologically Active Compounds

The compound is an important intermediate in many biologically active compounds . For example, it has been used in the synthesis of crizotinib .

Liquid-Liquid Extraction

The compound has been used in liquid-liquid extraction processes . During the extraction performed with a KHCO3 solution, it was found that the compound went into the aqueous phase to a moderate extent .

properties

IUPAC Name

tert-butyl N-(4-aminobutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFFSNZHLGGAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937757
Record name tert-Butyl hydrogen (4-aminobutan-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170367-69-8
Record name tert-Butyl hydrogen (4-aminobutan-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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